molecular formula C22H19N3O4S B12940012 Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- CAS No. 827025-29-6

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-

Cat. No.: B12940012
CAS No.: 827025-29-6
M. Wt: 421.5 g/mol
InChI Key: UKUPBUBEBMSVLG-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- is a sulfonamide-acetamide hybrid featuring a 9-acridinylamino moiety substituted with a methoxy group at the 2-position. This structure combines the sulfonamide pharmacophore—known for enzyme inhibition and antimicrobial activity—with an acridine scaffold, which is associated with DNA intercalation and antitumor properties .

Properties

CAS No.

827025-29-6

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide

InChI

InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)17-10-7-15(8-11-17)23-22-18-5-3-4-6-20(18)24-21-12-9-16(29-2)13-19(21)22/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

UKUPBUBEBMSVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.

    Methoxylation: Introduction of the methoxy group at the 2-position of the acridine ring is achieved using methanol and a strong acid catalyst.

    Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the acetamide linkage through the reaction of the sulfonylated phenyl acridine derivative with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes. The sulfonyl group enhances the compound’s binding affinity to specific enzymes, inhibiting their activity and leading to cellular effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Analogues
Compound Name Core Structure Differences Key Substituents References
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- Acridine core 2-Methoxy, sulfonamide-phenyl linkage
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide No acridine; phenyl ring instead 2-Methoxy, sulfamoyl-phenyl linkage
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]- Isoxazole ring 5-Methyl-isoxazole, sulfonamide-phenyl
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Trifluoromethyl sulfonyl 2,4-Dimethyl, CF3-sulfonyl
N-[4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl 4-Methoxy, sulfamoyl-phenyl linkage

Key Observations :

  • The acridine core distinguishes the target compound from simpler phenyl or heterocyclic analogues, likely enhancing DNA-binding capacity .
  • Substituents like trifluoromethyl (Mefluidide) or isoxazole (Compound in ) alter electronic properties and bioactivity. For example, Mefluidide’s CF3 group enhances membrane permeability, making it effective as a plant growth regulator .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Analogues
Compound Name Reported Activity Mechanism/Application References
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide Antimicrobial, enzyme inhibition Sulfonamide-mediated carbonic anhydrase inhibition
Mefluidide Plant growth regulation, membrane stabilization Prevents cold-induced membrane damage
N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide (Compound 36 from ) Analgesic, anti-hypernociceptive COX-2 inhibition (inferred)
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]- Antimicrobial (sulfonamide class) Dihydropteroate synthase inhibition

Key Observations :

  • Sulfonamide-phenyl analogues (e.g., ) exhibit diverse activities depending on substituents: Methoxy groups (e.g., ) enhance antimicrobial activity by improving solubility and target binding. Piperazinyl or diethylamino groups (e.g., Compounds 35–37 in ) improve CNS penetration for analgesic effects.
Table 3: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- C₂₆H₂₂N₄O₄S (inferred) ~510 (estimated) Low (bulky acridine core)
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 320.36 Moderate (polar sulfonamide)
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]- C₁₂H₁₃N₃O₄S 295.31 High (small heterocycle)

Biological Activity

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- (CAS No. 53251-09-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21ClN4O3S
  • Molecular Weight : 456.945 g/mol
  • Density : 1.447 g/cm³
  • LogP : 6.563 (indicating lipophilicity)

The compound is believed to exert its effects through multiple mechanisms, primarily targeting cancer cell lines. The acridine moiety is known for its intercalating properties, which can disrupt DNA replication and transcription processes.

Anticancer Properties

Research indicates that Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- demonstrates significant cytotoxicity against various cancer cell lines:

  • Melanoma : In vitro studies have shown that this compound can induce apoptosis in melanoma cells, leading to a reduction in cell viability.
  • Pancreatic Cancer : The compound has been tested against pancreatic cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Chronic Myeloid Leukemia (CML) : It exhibits activity against CML cells, potentially by inducing both apoptosis and autophagy.

Study 1: In Vitro Efficacy

A study published in PubMed examined the effects of the compound on multiple cancer cell lines. The findings indicated that Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- significantly decreased cell viability in a dose-dependent manner across melanoma and pancreatic cancer models. The mechanism involved the induction of apoptosis characterized by increased levels of cleaved caspase-3 and PARP .

Study 2: In Vivo Tumor Growth Inhibition

In vivo studies using A375 xenograft models demonstrated that treatment with Acetamide led to a significant reduction in tumor size compared to control groups. Tumor growth inhibition was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Data Summary

Property Value
Molecular FormulaC22H21ClN4O3S
Molecular Weight456.945 g/mol
Density1.447 g/cm³
LogP6.563
Anticancer ActivityMelanoma, Pancreatic Cancer, CML

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